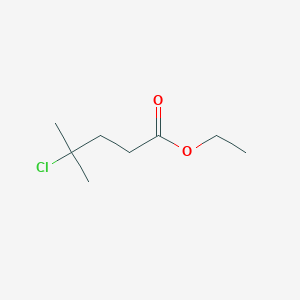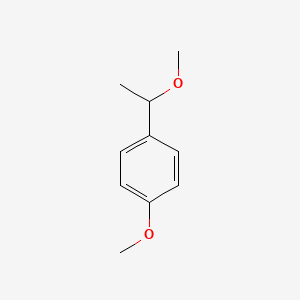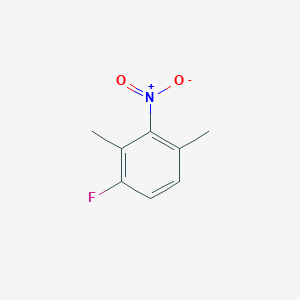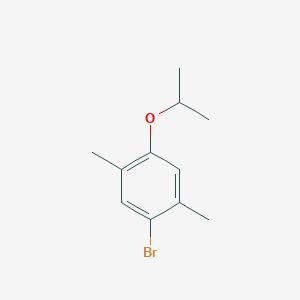
1-Bromo-4-isopropoxy-2,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-isopropoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C11H15BrO. It is a brominated aromatic compound, characterized by a benzene ring substituted with a bromo group, an isopropoxy group, and two methyl groups. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-isopropoxy-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-isopropoxy-2,5-dimethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-isopropoxy-2,5-dimethylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The isopropoxy group can be substituted by nucleophiles under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds.
Nucleophilic Substitution: Products include different alkoxy or amino derivatives.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dehalogenated and reduced aromatic compounds
Aplicaciones Científicas De Investigación
1-Bromo-4-isopropoxy-2,5-dimethylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-isopropoxy-2,5-dimethylbenzene depends on its use in specific chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The bromine atom can be replaced by other electrophiles, leading to the formation of various substituted aromatic compounds. The isopropoxy group can also participate in nucleophilic substitution reactions, where it is replaced by nucleophiles under basic conditions.
Comparación Con Compuestos Similares
1-Bromo-2,4-dimethylbenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-4-isopropoxybenzene: Similar structure but lacks the additional methyl groups.
1-Bromo-2,5-dimethylbenzene: Similar structure but lacks the isopropoxy group
Uniqueness: 1-Bromo-4-isopropoxy-2,5-dimethylbenzene is unique due to the presence of both the isopropoxy group and two methyl groups on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and scientific research .
Propiedades
Fórmula molecular |
C11H15BrO |
|---|---|
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
1-bromo-2,5-dimethyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-11-6-8(3)10(12)5-9(11)4/h5-7H,1-4H3 |
Clave InChI |
IYFKJGUTUJCMNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
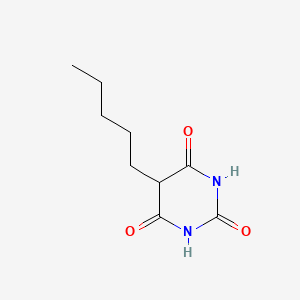
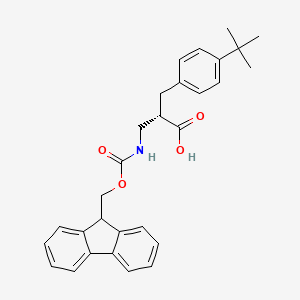



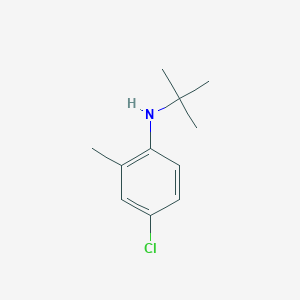
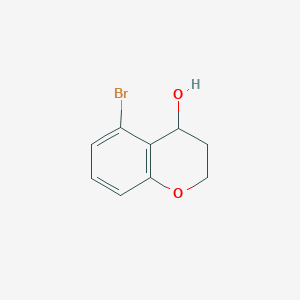
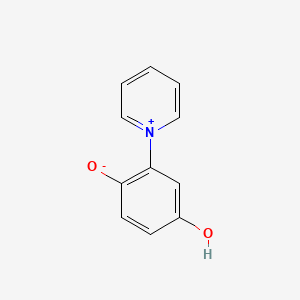
![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
